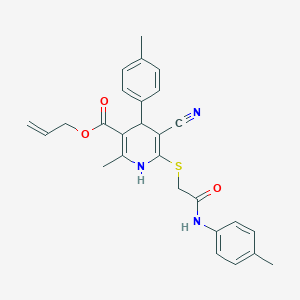

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate

Description

Its structure features:

- An allyl ester at position 2.

- A p-tolyl group at position 3.

- A 2-oxo-2-(p-tolylamino)ethylthio substituent at position 4.

- A cyano group at position 5 and methyl group at position 2.

These functional groups influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Propriétés

IUPAC Name |

prop-2-enyl 5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-5-14-33-27(32)24-19(4)29-26(22(15-28)25(24)20-10-6-17(2)7-11-20)34-16-23(31)30-21-12-8-18(3)9-13-21/h5-13,25,29H,1,14,16H2,2-4H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCISTLFINPRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Dihydropyridine core : Provides the backbone for various pharmacological activities.

- Cyano group (–C≡N) : Enhances reactivity and potential interactions with biological targets.

- Thioether linkage (–S–) : May influence solubility and bioavailability.

The molecular formula is , indicating a complex structure that allows for multiple interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, allowing for precise control over functional groups and stereochemistry. Common methods include:

- Condensation reactions : To form the dihydropyridine framework.

- Thioether formation : Introducing the thioether moiety to enhance biological properties.

- Cyano group incorporation : Utilizing nitriles to modify reactivity.

Biological Activity

Research indicates that Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of dihydropyridines can inhibit cancer cell proliferation. For instance, compounds similar to Allyl 5-cyano have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Allyl derivative | MCF-7 (breast) | 15.0 | Induces apoptosis |

| Allyl derivative | A549 (lung) | 20.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Results indicate moderate to high efficacy against both bacterial and fungal strains.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 14 | 32 |

| S. aureus | 12 | 64 |

| C. albicans | 15 | 16 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Calcium Channel Blockade : Similar dihydropyridines are known calcium channel blockers, which can influence cardiovascular functions and cellular signaling pathways.

- Enzyme Inhibition : The presence of the cyano group may allow for inhibition of various enzymes involved in metabolic pathways, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In vitro studies on cancer cells : Research demonstrated that treatment with the compound led to a significant decrease in cell viability in multiple cancer cell lines, suggesting a promising avenue for cancer therapy.

- Antimicrobial efficacy : A study conducted on hospital-acquired infections showed that derivatives of this compound could effectively reduce bacterial load in vitro, indicating potential as an antibacterial agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Aryl Group Position : Replacing p-tolyl with o-tolyl () introduces steric hindrance, which may reduce binding affinity in pharmacological targets due to spatial constraints .

- Heterocyclic Modifications : The thioxo group in ’s compound lowers melting point (168°C) compared to analogs with carbonyl groups, suggesting weaker crystal lattice interactions .

Spectroscopic Characterization

- NMR and UV Analysis : Structural elucidation of dihydropyridines typically relies on ¹H-NMR and ¹³C-NMR (e.g., ’s isolation of Zygocaperoside), confirming substituent positions and electronic environments .

- IR Spectroscopy : Key functional groups (e.g., C=O at ~1700 cm⁻¹, CN at ~2188 cm⁻¹) are consistent across analogs () .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.